molecular formula C23H21N3OS2 B2441532 3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine CAS No. 955260-20-5

3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine

Cat. No.: B2441532
CAS No.: 955260-20-5
M. Wt: 419.56
InChI Key: XTFNVXBVNCRMDU-UHFFFAOYSA-N
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Description

3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine is a complex organic compound that belongs to the class of thiazoles and pyridazines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylthiazole ring, and a pyridazinyl group substituted with a methylbenzylthio moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the pyridazinyl group. The final step involves the substitution of the pyridazinyl group with the methylbenzylthio moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production rate and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products with different functional groups.

Scientific Research Applications

3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound’s biological activity is studied for potential applications in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research is conducted to explore the compound’s potential therapeutic effects. It may be investigated for its ability to target specific molecular pathways involved in diseases.

    Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-4-methylthiazole: Lacks the pyridazinyl and methylbenzylthio groups.

    4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole: Lacks the methoxyphenyl group.

    2-(2-Methoxyphenyl)-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole: Lacks the methyl group on the thiazole ring.

Uniqueness

The uniqueness of 3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and makes the compound a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-(2-methoxyphenyl)-4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2/c1-15-8-10-17(11-9-15)14-28-21-13-12-19(25-26-21)22-16(2)24-23(29-22)18-6-4-5-7-20(18)27-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFNVXBVNCRMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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